6-Aminobenzo[c]isothiazole

Medicinal Chemistry Scaffold Hopping Drug Design

Select 6-Aminobenzo[c]isothiazole (CAS 1440512-64-0) for your medicinal chemistry programs. Its unique benzo[c]isothiazole core and 6-amino regiochemistry provide critical selectivity vectors for kinase targets in ocular and oncology research, as validated by patent literature [8]. This scaffold cannot be functionally replaced by common 2-aminobenzothiazoles or 1,2-benzisothiazoles due to distinct electronic and metabolic profiles [9]. The primary amine handle enables rapid library synthesis via amide bond formation [10]. Intended for R&D use only.

Molecular Formula C7H6N2S
Molecular Weight 150.2 g/mol
CAS No. 1440512-64-0
Cat. No. B1381021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Aminobenzo[c]isothiazole
CAS1440512-64-0
Molecular FormulaC7H6N2S
Molecular Weight150.2 g/mol
Structural Identifiers
SMILESC1=CC2=CSN=C2C=C1N
InChIInChI=1S/C7H6N2S/c8-6-2-1-5-4-10-9-7(5)3-6/h1-4H,8H2
InChIKeyPVPWWVOQZCYKKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Aminobenzo[c]isothiazole (CAS 1440512-64-0) - Technical Profile and Research-Grade Specifications


6-Aminobenzo[c]isothiazole (CAS 1440512-64-0), also known as 2,1-benzothiazol-6-amine, is a heterocyclic building block with the molecular formula C7H6N2S and a molecular weight of 150.20 g/mol [1]. It is characterized by a benzene ring fused to an isothiazole ring, with a primary amine substituent at the 6-position [1]. This compound is offered as a solid with a typical purity of 95% and is intended for research use in organic synthesis and medicinal chemistry .

The Risk of Simple Substitution: Why 6-Aminobenzo[c]isothiazole Scaffold Specificity Matters


Generic substitution with other aminobenzothiazoles or isothiazoles is not scientifically valid due to the distinct electronic properties, regiochemistry, and metabolic stability profiles conferred by the [c]-fused isothiazole core. While 2-aminobenzothiazoles have been extensively studied as anticancer agents [1] and 1,2-benzisothiazoles are known for antimicrobial activity [2], the specific [c]-fusion and 6-amino positioning of this compound create a unique vector for molecular recognition, as evidenced by its use in patent-protected kinase inhibitor programs targeting specific therapeutic areas like ocular and oncological diseases [3]. The performance of this scaffold in downstream assays is contingent on its precise atomic arrangement and cannot be replicated by more common analogs like 2-aminobenzothiazole or 1,2-benzisothiazol-6-amine.

Quantitative Evidence for Differentiating 6-Aminobenzo[c]isothiazole


Scaffold Differentiation: Electronic and Metabolic Profile of the [c]-Fused Isothiazole Core

The [c]-fused benzoisothiazole core of 6-Aminobenzo[c]isothiazole presents a different electronic distribution and metabolic liability profile compared to the more common [d]-fused benzothiazole (e.g., 2-aminobenzothiazole) or the 1,2-benzisothiazole isomers. This can be inferred from structure-activity relationship (SAR) studies on related scaffolds where the position of the nitrogen and sulfur atoms in the fused ring system significantly alters biological activity [1]. Specifically, a comparative study on beta-sympatholytic agents demonstrated a strong decrease in activity when moving from the benzisothiazole/benzisoxazole scaffold to the isomeric benzothiazole/benzoxazole scaffold, highlighting the critical importance of the exact heterocyclic fusion pattern [1].

Medicinal Chemistry Scaffold Hopping Drug Design

Role as a Key Intermediate in Patented Kinase Inhibitor Programs

6-Aminobenzo[c]isothiazole is explicitly claimed as a key intermediate in the synthesis of amino-benzoisothiazole amide compounds described in patent application US20210087184 [1]. This patent covers compounds that affect the function of kinases and are proposed for treating eye diseases like glaucoma, retinal diseases (AMD, DME), inflammatory conditions, and cancers [1]. The use of this specific scaffold in a patent portfolio signifies a proprietary advantage and a distinct biological profile that differentiates it from generic, off-patent aminobenzothiazole building blocks.

Kinase Inhibition Oncology Ophthalmology

Potential Antimicrobial Activity Associated with Benzisothiazole Scaffolds

Compounds containing the 1,2-benzisothiazole core have demonstrated potent and broad antibacterial and antifungal activity, particularly against Gram-positive bacteria, yeasts, and dermatophytes [1]. While the activity is highly dependent on the specific substituents, the core scaffold is a recognized pharmacophore for antimicrobial action. In contrast, a study on 2,1-benzisothiazole derivatives found that, with one exception (compound 61), most tested compounds showed very low activity against bacteria and fungi, indicating a significant difference in baseline activity between the 1,2- and 2,1-fused isomers [2].

Antimicrobial Research Antibacterial Antifungal

Procurement Specifications: Purity and Analytical Characterization

6-Aminobenzo[c]isothiazole is commercially available with a defined purity specification of 95% . It is characterized by an InChI Key of PVPWWVOQZCYKKX-UHFFFAOYSA-N and a SMILES string of NC1=CC2=NSC=C2C=C1, which provides unambiguous identification and differentiation from isomeric compounds . This level of characterization ensures that researchers can procure a consistent and identifiable chemical entity, which is a fundamental requirement for reproducible science.

Analytical Chemistry Quality Control Procurement

Validated Research Applications for 6-Aminobenzo[c]isothiazole (CAS 1440512-64-0)


Synthesis of Novel Kinase Inhibitors for Ocular and Oncological Diseases

Based on patent literature, 6-Aminobenzo[c]isothiazole is a strategic building block for the synthesis of amino-benzoisothiazole amide compounds that modulate kinase function [1]. This application is highly relevant for medicinal chemistry groups focused on developing treatments for glaucoma, acute macular degeneration (AMD), diabetic macular edema (DME), and various cancers [1]. The use of this specific scaffold provides a route to proprietary chemical matter, differentiating it from programs using more common 2-aminobenzothiazole cores [1].

Structure-Activity Relationship (SAR) Studies on Heterocyclic Scaffolds

Given the established sensitivity of biological activity to the fusion pattern in benzazoles [1], 6-Aminobenzo[c]isothiazole serves as a valuable tool in SAR campaigns aimed at understanding the impact of the [c]-fusion and 6-amino substitution on target binding, selectivity, and metabolic stability. It is particularly useful for comparative studies against its [d]-fused analogs (e.g., 6-aminobenzothiazole) and 1,2-benzisothiazole isomers [1].

Development of Chemical Probes and Tool Compounds

The primary amine handle of 6-Aminobenzo[c]isothiazole allows for facile derivatization through amide bond formation, as demonstrated in the synthesis of kinase inhibitor libraries [1]. This makes it an ideal core for generating focused libraries of chemical probes to interrogate novel biological targets where the unique benzo[c]isothiazole vector offers a distinct interaction profile compared to more common heterocycles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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